N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide)
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Overview
Description
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group and two dimethoxybenzamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) typically involves the condensation reaction of 2-fluorobenzoyl chloride with 3,4-dimethoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) can be compared with other similar compounds, such as:
- N-(2-fluorophenyl)-3,5-dimethoxybenzamide
- N-(4-fluorophenyl)-3,4-dimethoxybenzamide
- N-(2,3-difluorophenyl)-2-fluorobenzamide
These compounds share structural similarities but differ in their specific substituents and chemical properties.
Properties
Molecular Formula |
C25H25FN2O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[[(3,4-dimethoxybenzoyl)amino]-(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H25FN2O6/c1-31-19-11-9-15(13-21(19)33-3)24(29)27-23(17-7-5-6-8-18(17)26)28-25(30)16-10-12-20(32-2)22(14-16)34-4/h5-14,23H,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
CXIMULVXRTWWSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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